2-Picoline, 3-isopropenyl-

Description

Significance of Picoline Derivatives in Organic Chemistry

Picoline, which refers to any of the three isomers of methylpyridine (α-picoline, β-picoline, and γ-picoline), serves as a crucial building block in the synthesis of more complex molecules. wikipedia.org These derivatives are colorless liquids with a characteristic odor similar to pyridine (B92270) and are miscible with water and most organic solvents. wikipedia.org Historically, picoline was first isolated in an impure form in 1826 by the German chemist Otto Unverdorben from the pyrolysis of bones. wikipedia.org Later, in 1849, the Scottish chemist Thomas Anderson prepared pure picoline from coal tar. wikipedia.org

Picoline derivatives are instrumental in the development of pharmaceuticals, agrochemicals, and dyes. thermofisher.com For instance, they are precursors to a variety of drugs, including those with anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai The versatility of picoline derivatives stems from the reactivity of the pyridine ring and the methyl group, allowing for a wide array of chemical transformations.

The functionalization of picolines can lead to a diverse range of substituted pyridines with tailored properties. Methods for creating these derivatives include oxidation of the methyl group to form carboxylic acids, such as the conversion of α-picoline to picolinic acid. wikipedia.org Other synthetic strategies involve halogenation, nitration, and various coupling reactions to introduce different functional groups onto the pyridine ring.

Overview of 2-Picoline, 3-isopropenyl- and its Chemical Space

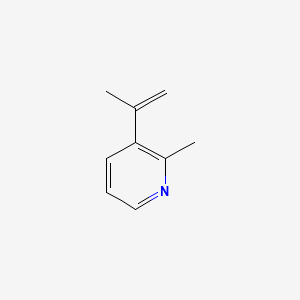

2-Picoline, 3-isopropenyl-, also known as 3-isopropenyl-2-methylpyridine, is a specific substituted picoline derivative. Its chemical structure consists of a pyridine ring with a methyl group at the 2-position and an isopropenyl group (a three-carbon chain with a double bond) at the 3-position.

Table 1: Chemical Identification of 2-Picoline, 3-isopropenyl-

| Identifier | Value |

| CAS Number | 102879-26-5 localpharmaguide.com |

| Molecular Formula | C9H11N localpharmaguide.com |

| IUPAC Name | 2-methyl-3-(prop-1-en-2-yl)pyridine |

The presence of both the picoline backbone and the reactive isopropenyl group defines the chemical space of this compound. The isopropenyl group, in particular, offers a site for various addition and polymerization reactions, making it a valuable intermediate in organic synthesis.

Scope and Research Significance of 2-Picoline, 3-isopropenyl-

The research significance of 2-Picoline, 3-isopropenyl- lies in its potential as a precursor for the synthesis of more complex molecules with interesting biological and material properties. While specific research on this exact compound is not extensively documented in publicly available literature, the broader class of isopropenyl-substituted heterocycles has garnered attention. For example, polymers derived from isopropenyl-containing monomers, such as poly(2-isopropenyl-2-oxazoline), have shown promise in biomedical applications, including drug delivery and tissue engineering. nih.govnih.gov

Furthermore, compounds with similar structural motifs, such as 3-(prop-1-en-2-yl)azetidin-2-ones, have been investigated for their antiproliferative effects in cancer cell lines. nih.gov This suggests that the isopropenyl group, when attached to a heterocyclic core, can contribute to significant biological activity. The study of 2-Picoline, 3-isopropenyl- could therefore open avenues for the discovery of novel therapeutic agents or functional materials.

The synthesis of such substituted pyridines can be approached through various methods, including cross-coupling reactions or the construction of the pyridine ring from acyclic precursors. nih.gov The development of efficient synthetic routes to 2-Picoline, 3-isopropenyl- and its analogs is an active area of research in organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

2-methyl-3-prop-1-en-2-ylpyridine |

InChI |

InChI=1S/C9H11N/c1-7(2)9-5-4-6-10-8(9)3/h4-6H,1H2,2-3H3 |

InChI Key |

SVLPIUNJNGFRNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Picoline, 3 Isopropenyl

Catalytic Approaches in 2-Picoline, 3-isopropenyl- Synthesis

Homogeneous Catalysis for C-C Bond Formation

Homogeneous catalysis is instrumental in the late-stage functionalization of pyridine (B92270) rings, offering mild conditions and high selectivity for the formation of carbon-carbon bonds. A plausible and effective route to 2-Picoline, 3-isopropenyl- involves the conversion of a carbonyl group on the picoline ring into the target isopropenyl moiety.

A key intermediate in this approach is 3-acetyl-2-picoline . The synthesis of this ketone can be achieved through methods such as the acylation of an organometallic derivative of 2-picoline or the oxidation of a suitable precursor. For instance, a Grignard reagent prepared from a 2-halopyridine could be acylated, although controlling selectivity can be challenging. A more direct method involves the reaction of 2-cyanopyridine (B140075) with a methylmagnesium halide (Grignard reagent) followed by hydrolysis to yield the ketone google.com.

With 3-acetyl-2-picoline in hand, the isopropenyl group can be installed via the Wittig reaction, a cornerstone of C-C bond formation in organic synthesis. libretexts.orgwikipedia.org This reaction utilizes a phosphorus ylide to convert a ketone into an alkene. masterorganicchemistry.compressbooks.pub Specifically, reacting 3-acetyl-2-picoline with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium (n-BuLi), would yield the desired 2-Picoline, 3-isopropenyl-. chemicalbook.com

The Wittig reaction is renowned for its reliability and the unambiguous placement of the newly formed double bond. libretexts.orgpressbooks.pub The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

Table 1: Proposed Homogeneous Catalytic Synthesis of 2-Picoline, 3-isopropenyl-

| Step | Reactant | Reagent(s) | Catalyst/Conditions | Product |

|---|---|---|---|---|

| 1 | 3-Acetyl-2-picoline | Methyltriphenylphosphonium bromide, n-Butyllithium | Homogeneous (Wittig Reaction), Anhydrous THF, -78°C to RT | 2-Picoline, 3-isopropenyl- |

Another potential homogeneous catalytic approach involves palladium-catalyzed cross-coupling reactions. For example, a hypothetical reaction could couple a 3-halo-2-picoline (e.g., 3-bromo-2-picoline) with an isopropenylating agent like isopropenylboronic acid or its esters (Suzuki coupling) or isopropenyltributylstannane (Stille coupling). Palladium complexes with phosphine (B1218219) ligands are standard catalysts for these transformations, enabling the formation of the C(sp²)-C(sp²) bond under relatively mild conditions. rsc.orgdiva-portal.org

Heterogeneous Catalysis for Substituted Pyridine Synthesis

Heterogeneous catalysis offers significant advantages, particularly in terms of catalyst separation and recyclability, making it highly suitable for industrial-scale synthesis. google.commdpi.com These methods often involve the construction of the pyridine ring itself from simple, acyclic starting materials.

One established method for pyridine synthesis is the Chichibabin reaction and its modern variants, which condense aldehydes and ketones with ammonia (B1221849) over a solid catalyst. For 2-Picoline, 3-isopropenyl-, a plausible, albeit challenging, approach would be the condensation of appropriate C₂ and C₃ synthons with ammonia. For example, the reaction of acetone (B3395972) and acrylonitrile (B1666552) can be used to produce 2-picoline. wikipedia.org A modified version of this approach, using different starting materials, could potentially yield the target molecule.

A more contemporary and adaptable method involves the transition-metal-catalyzed cycloaddition of unsaturated compounds. For instance, a rhodium- or cobalt-catalyzed [2+2+2] cycloaddition of an alkyne, a nitrile, and another unsaturated component could construct the pyridine ring.

A highly relevant heterogeneous approach involves the synthesis from ketoximes and alkynes. Research has shown that substituted pyridines can be synthesized from the reaction of α,β-unsaturated ketoximes with alkynes, catalyzed by systems like Cp*Co(III). While often homogeneous, similar transformations can be adapted for heterogeneous systems. A potential synthesis for a related structure, 5-butyl-3-isopropyl-2-methylpyridine, was achieved from 3-isopropyl-3-pentene-2-one oxime and 1-hexyne. nih.gov By analogy, a carefully designed unsaturated oxime and an appropriate alkyne could be used to construct the 2-Picoline, 3-isopropenyl- scaffold over a solid catalyst bed.

Table 2: Conceptual Heterogeneous Catalytic Synthesis of Pyridine Core

| Reactant A | Reactant B | Reactant C | Catalyst System | Product |

|---|---|---|---|---|

| Acetaldehyde | Ammonia | Isopropenylacetylene (or equivalent) | Metal oxide (e.g., Al₂O₃-SiO₂) catalyst, high temperature, vapor phase | 2-Picoline, 3-isopropenyl- |

This represents a conceptual pathway based on established principles of pyridine synthesis. google.comwikipedia.org

Green Chemistry Principles in Synthetic Design for 2-Picoline, 3-isopropenyl-

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety and efficiency.

When evaluating the proposed syntheses for 2-Picoline, 3-isopropenyl-, several green chemistry aspects come to the forefront:

Atom Economy: The Wittig reaction (Section 2.2.1), while highly effective, suffers from poor atom economy. The formation of triphenylphosphine oxide as a stoichiometric byproduct means a significant portion of the reagent mass is not incorporated into the final product. This is a major drawback from a green chemistry perspective. In contrast, ring-formation reactions (Section 2.2.2) that construct the molecule from smaller components, such as cycloadditions, can exhibit higher atom economy.

Catalysis vs. Stoichiometric Reagents: The use of catalytic methods, both homogeneous and heterogeneous, is a core tenet of green chemistry. Heterogeneous catalysts are particularly advantageous as they can often be recovered and reused, reducing waste and cost. mdpi.com The proposed heterogeneous synthesis of the pyridine ring aligns well with this principle.

Safer Solvents and Auxiliaries: Many traditional organic reactions employ hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. The development of heterogeneous catalytic systems for pyridine synthesis often aims for solvent-free, vapor-phase reactions, which represents a significant green advantage. google.com

Energy Efficiency: Synthetic methods should be designed for minimal energy consumption. Reactions conducted at ambient temperature and pressure are preferred. While many catalytic reactions require heat, the development of more active catalysts that operate under milder conditions is a key area of green chemistry research. Vapor-phase heterogeneous reactions, while energy-intensive due to high temperatures, can be highly efficient in continuous flow systems, potentially offsetting some of the energy costs at scale.

By applying these principles, a greener synthesis for 2-Picoline, 3-isopropenyl- would likely favor a continuous-flow, heterogeneous catalytic process that builds the ring from simple, renewable feedstocks where possible, maximizing atom economy and minimizing waste.

Reaction Chemistry and Mechanistic Studies of 2 Picoline, 3 Isopropenyl

Reactivity of the Isopropenyl Moiety in 2-Picoline, 3-isopropenyl-

The isopropenyl group, an unsaturated hydrocarbon functional group, is susceptible to addition reactions, making it a suitable monomer for polymerization. The double bond in the isopropenyl group can be cleaved to form new single bonds, leading to the formation of long polymer chains.

The polymerization of vinyl monomers can proceed through various mechanisms, including free-radical, anionic, and controlled/living polymerization techniques. scribd.comfujifilm.com

Free-radical polymerization is a chain reaction initiated by the decomposition of an initiator to form free radicals. scribd.comfujifilm.com These radicals then react with the monomer, in this case, 2-picoline, 3-isopropenyl-, to create a new radical species that can further propagate the chain.

The process involves three main steps:

Initiation: Generation of radical species from an initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). fujifilm.com

Propagation: The addition of monomer units to the growing polymer chain radical.

Termination: The cessation of chain growth through combination or disproportionation of two radical chains. scribd.com

The polymerization of 2-picoline, 3-isopropenyl- via this method would likely yield a polymer with a pyridine (B92270) ring as a pendant group on the main chain. The properties of this polymer would be influenced by the polar pyridine units.

Table 1: Hypothetical Data for Free-Radical Polymerization of 2-Picoline, 3-isopropenyl-

| Initiator | Temperature (°C) | Monomer Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| AIBN | 60 | 85 | 45,000 | 2.1 |

| Benzoyl Peroxide | 70 | 92 | 52,000 | 1.9 |

Note: This table is illustrative and based on typical outcomes for free-radical polymerization of vinyl monomers.

Anionic polymerization is a type of chain-growth polymerization initiated by a nucleophilic species, such as an organolithium compound. semanticscholar.orgethernet.edu.et This method is particularly effective for monomers with electron-withdrawing groups, which can stabilize the propagating anionic center. The pyridine ring in 2-picoline, 3-isopropenyl- could potentially facilitate anionic polymerization.

Key features of anionic polymerization include:

Living Nature: In the absence of termination or chain transfer reactions, the anionic chain ends remain active, allowing for the synthesis of block copolymers and polymers with well-defined architectures. ethernet.edu.et

Narrow Molecular Weight Distribution: Polymers produced via living anionic polymerization typically have a low polydispersity index (PDI), indicating a high degree of uniformity in chain length. semanticscholar.org

However, the acidic proton on the methyl group of the picoline moiety could potentially interfere with the anionic initiator, requiring careful selection of reaction conditions. cdnsciencepub.com

Table 2: Hypothetical Data for Anionic Polymerization of 2-Picoline, 3-isopropenyl-

| Initiator | Temperature (°C) | Monomer Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| n-Butyllithium | -78 | 98 | 30,000 | 1.05 |

| Diphenylmethyl potassium | -78 | 99 | 28,000 | 1.04 |

Note: This table is illustrative and based on typical outcomes for anionic polymerization of vinylpyridine monomers. researchgate.net

Controlled/living polymerization techniques offer a high degree of control over polymer molecular weight, architecture, and functionality. nih.govscispace.com

Atom Transfer Radical Polymerization (ATRP): ATRP is a type of reversible-deactivation radical polymerization that utilizes a transition metal catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species. cmu.educmu.edu This allows for the synthesis of polymers with narrow molecular weight distributions and complex architectures. fujifilm.comcmu.edu Iron-based catalysts have been successfully used for the ATRP of various monomers. cmu.edu

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another versatile controlled radical polymerization technique that employs a chain transfer agent (CTA) to mediate the polymerization process. surrey.ac.ukacs.org The choice of CTA is crucial for the successful polymerization of a specific monomer. surrey.ac.uk RAFT has been used for the polymerization of a wide range of functional monomers, including those containing pyridine rings. researchgate.net

These methods would be highly suitable for creating well-defined polymers from 2-picoline, 3-isopropenyl-, enabling the synthesis of materials with tailored properties.

Table 3: Hypothetical Data for Controlled/Living Polymerization of 2-Picoline, 3-isopropenyl-

| Polymerization Method | Catalyst/CTA | Temperature (°C) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| ATRP | CuBr/PMDETA | 90 | 25,000 | 1.15 |

| RAFT | CPADB | 70 | 22,000 | 1.10 |

Note: This table is illustrative and based on typical outcomes for controlled/living polymerization of functional monomers. nih.govmdpi.com

The stereochemistry of the resulting polymer, or its tacticity, is an important factor that influences its physical properties. The polymerization of 2-picoline, 3-isopropenyl- can lead to different stereochemical arrangements of the pyridine side groups along the polymer chain (isotactic, syndiotactic, or atactic).

Achieving high stereochemical control in radical polymerization is generally challenging due to the planar nature of the propagating radical. sioc-journal.cn However, factors such as the choice of solvent, temperature, and the use of certain additives or catalysts can influence the stereoselectivity of the polymerization. sioc-journal.cn In anionic polymerization, the counterion, solvent, and temperature can play a significant role in controlling the stereochemistry of the resulting polymer. acs.org

Regiospecificity in the polymerization of 2-picoline, 3-isopropenyl- is expected to be high, with the addition of the growing polymer chain occurring at the less substituted carbon of the isopropenyl double bond due to steric and electronic factors.

The isopropenyl group can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. acs.orgnih.gov In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative.

The reactivity of 2-picoline, 3-isopropenyl- as a dienophile would be influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine ring could potentially activate the isopropenyl group towards reaction with electron-rich dienes. The reaction would likely exhibit high regioselectivity and stereoselectivity, which can often be controlled by the use of Lewis acid catalysts. researchgate.netscribd.com

A hypothetical Diels-Alder reaction between 2-picoline, 3-isopropenyl- and a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene with a picolinyl group. This type of reaction provides a route to complex cyclic structures incorporating the pyridine moiety.

Hydrogenation and Reduction Chemistry of the Isopropenyl Group

The isopropenyl group of 2-Picoline, 3-isopropenyl- is susceptible to hydrogenation, a reaction that reduces the carbon-carbon double bond. This transformation converts the isopropenyl moiety into a more stable isopropyl group, yielding 2-isopropyl-3-methylpyridine. This reaction is typically achieved through catalytic hydrogenation, a standard and efficient method for saturating alkenyl groups.

The process involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas (H₂). The selection of the catalyst and reaction conditions can be tailored to ensure the selective reduction of the side chain without affecting the aromatic pyridine nucleus.

Table 1: Typical Conditions for Catalytic Hydrogenation of the Isopropenyl Group

| Catalyst | Hydrogen Pressure | Solvent | Temperature | Product |

| Palladium on Carbon (Pd/C) | 1-5 atm | Ethanol, Methanol | Room Temperature | 2-Isopropyl-3-methylpyridine |

| Platinum(IV) oxide (PtO₂) | 1-3 atm | Acetic Acid, Ethanol | Room Temperature | 2-Isopropyl-3-methylpyridine |

| Raney Nickel | 50-100 atm | Ethanol | Room Temperature - 100°C | 2-Isopropyl-3-methylpyridine |

The mechanism involves the adsorption of both the hydrogen gas and the isopropenylpyridine onto the surface of the metal catalyst. The hydrogen atoms are then transferred sequentially to the carbons of the double bond, leading to the saturated product. The pyridine ring is generally resistant to hydrogenation under these mild conditions, preserving the aromatic core.

Electrophilic and Nucleophilic Additions to the Double Bond

The double bond of the isopropenyl group is a site of high electron density, making it reactive towards electrophiles.

Electrophilic Addition: In the presence of protic acids like hydrogen halides (H-X), an electrophilic addition reaction can occur. The reaction proceeds via a carbocation intermediate. Following Markovnikov's rule, the proton (H⁺) will add to the terminal carbon of the double bond (CH₂), which is less substituted. This leads to the formation of a more stable tertiary carbocation at the carbon atom directly attached to the pyridine ring. This carbocation is further stabilized by resonance with the pyridine ring. Subsequent attack by the halide anion (X⁻) on the carbocation yields the corresponding 2-(2-halopropan-2-yl)-3-methylpyridine.

Nucleophilic Addition: Generally, isolated carbon-carbon double bonds are not susceptible to nucleophilic attack. However, the reactivity can be altered. If the pyridine nitrogen is quaternized by an alkyl halide or complexed with a strong Lewis acid, the pyridine ring becomes a powerful electron-withdrawing group. This electronic pull can be transmitted to the isopropenyl group, making the terminal carbon of the double bond electrophilic enough to be attacked by strong nucleophiles in a Michael-type addition. Furthermore, radical addition mechanisms, for instance involving photocatalysis, can also facilitate the addition of various groups across the double bond. nih.gov

Reactivity of the Pyridine Nucleus in 2-Picoline, 3-isopropenyl-

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This inherent electronic property makes it generally deactivated towards electrophilic attack but susceptible to nucleophilic attack. researchgate.netlumenlearning.comlibretexts.org The substituents—a methyl group at C-2 and an isopropenyl group at C-3—influence the regioselectivity of these reactions through their electronic and steric effects.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. researchgate.netlibretexts.org The nitrogen atom deactivates the ring, particularly at the ortho (C-2, C-6) and para (C-4) positions, by inductive withdrawal and by protonation or complexation with the Lewis acid catalyst under typical EAS conditions. The alkyl substituents (methyl and isopropenyl) offer a mild activating effect via induction, but this is insufficient to overcome the powerful deactivating effect of the nitrogen.

For 2-Picoline, 3-isopropenyl-, the potential sites for substitution are C-4, C-5, and C-6. Given the deactivation at C-4 and C-6 (para and ortho to the nitrogen, respectively), electrophilic attack is most likely to occur at the C-5 position, which is meta to the nitrogen. Harsh reaction conditions are typically required.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 3-Isopropenyl-2-methyl-5-nitropyridine |

| Sulfonation | SO₃ / H₂SO₄ | 3-Isopropenyl-2-methylpyridine-5-sulfonic acid |

| Halogenation | Br₂ / FeBr₃ | 5-Bromo-3-isopropenyl-2-methylpyridine |

Nucleophilic Aromatic Substitution

Nucleophilic substitution on the pyridine ring of 2-Picoline, 3-isopropenyl- is more feasible than electrophilic substitution. The primary mechanism involves the addition of a strong nucleophile, such as an organolithium reagent, to the electron-deficient ring. cdnsciencepub.com This reaction, known as the Chichibabin reaction when using sodium amide, typically occurs at the C-2 or C-6 positions.

In the case of 2-Picoline, 3-isopropenyl-, the C-2 position is occupied by a methyl group. Therefore, nucleophilic attack is directed to the C-6 position. Studies on the reaction of phenyllithium (B1222949) with various 3-alkylpyridines have shown that while the 2-position is electronically favored, steric hindrance from the 3-substituent can direct the nucleophile to the 6-position. cdnsciencepub.com For a bulkier group like isopropenyl, attack at C-6 is highly probable. The initial addition forms a dihydro-pyridyl anion intermediate, which is then aromatized by an oxidation step, often involving the elimination of lithium hydride. cdnsciencepub.com

Table 3: Regioselectivity of Nucleophilic Attack on Substituted Pyridines

| Substrate | Nucleophile | Position of Attack | Product Ratio (2-Ph : 6-Ph) | Reference |

| 3-Methylpyridine | Phenyllithium | C-2 and C-6 | 19 : 1 | cdnsciencepub.com |

| 3-Isopropylpyridine | Phenyllithium | C-2 and C-6 | 2.3 : 1 | cdnsciencepub.com |

| 3-tert-Butylpyridine | Phenyllithium | C-2 and C-6 | 1 : 12.5 | cdnsciencepub.com |

| 2-Picoline, 3-isopropenyl- | Organolithium (R-Li) | C-6 (Predicted) | - | - |

C-H Bond Activation and Functionalization of the Pyridine Ring

Modern synthetic methods allow for the direct functionalization of C-H bonds, which is a powerful tool for modifying heterocyclic structures like pyridine. nih.govnih.gov For 2-Picoline, 3-isopropenyl-, several C-H bonds are potential targets for activation, driven by various catalytic systems.

C-6 Position: The C-H bond at the C-6 position is ortho to the pyridine nitrogen and is often activated in reactions directed by the nitrogen atom. osti.gov Metalation with a strong base followed by reaction with an electrophile can lead to C-6 functionalization.

Methyl Group (C-2): The C-H bonds of the methyl group are benzylic-like and can be activated. researchgate.net For example, metalation with a strong base like lithium diisopropylamide (LDA) can generate a picolyl anion, which can then react with various electrophiles. acs.org

C-4 and C-5 Positions: While more challenging, methods for the meta-selective C-H functionalization of pyridines at the C-4 and C-5 positions have been developed. nih.govsnnu.edu.cn These strategies often involve specific directing groups or transition-metal/Lewis acid co-catalyzed systems that temporarily alter the electronic properties of the ring. snnu.edu.cn

Organometallic Reactions and Ligand Formation with Metal Centers

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making 2-Picoline, 3-isopropenyl- an excellent N-donor ligand for a wide range of transition metals, including palladium, platinum, rhodium, iridium, and gold. lehigh.eduresearchgate.net The formation of such organometallic complexes is a fundamental aspect of its chemistry.

The molecule can function as a monodentate ligand, coordinating solely through the pyridine nitrogen. Additionally, it has the potential to act as a bidentate ligand. The isopropenyl group can coordinate to the metal center via its π-system, leading to the formation of a stable five-membered chelate ring (N,C-chelation). Such pincer-type or chelate complexes are of significant interest in catalysis. mdpi.com For instance, related pyridyl amine and pyridyl pyrrolide ligands have been used to stabilize gold(III) complexes lehigh.edu, and picoline derivatives are known to form complexes with platinum nih.gov and osmium acs.org.

Intermolecular and Intramolecular Transformations of 2-Picoline, 3-isopropenyl-

The chemical behavior of 2-isopropenylpyridine (B1346815) is characterized by its participation in both intermolecular and intramolecular reactions, primarily involving the isopropenyl moiety.

Intermolecular Transformations:

The most prominent intermolecular reaction of 2-isopropenylpyridine is its anionic polymerization. researchgate.net Initiated by organometallic compounds like sodium naphthalene (B1677914) or living α-methylstyrene tetramer in solvents such as THF, the isopropenyl group undergoes addition, leading to the formation of poly(2-isopropenylpyridine). researchgate.net This process is a classic example of chain-growth polymerization where monomer units add sequentially to a growing polymer chain. The polymerization is characterized by the formation of a colored living polymer, indicating the presence of stable carbanionic active centers. researchgate.net

Studies on the anionic oligomerization initiated by lithium salts of isopropylpyridines have also been conducted. researchgate.net These reactions are crucial for understanding the stereoselectivity of the monomer addition, which is a key factor in determining the properties of the resulting polymer. researchgate.net Besides polymerization, 2-isopropenylpyridine can serve as a building block in various organic syntheses, undergoing addition reactions at the double bond. ontosight.ai

Intramolecular Transformations:

A notable example of an intramolecular transformation is the 1,5-electrocyclization of 2-amino-3-isopropenylpyridine, a derivative of the title compound. researchgate.net This reaction, catalyzed by toluenesulfonic acid, proceeds through a proposed dipolar reactive intermediate, leading to the formation of novel polycyclic N-heterocycles. researchgate.net Such cyclizations are significant in synthetic chemistry for constructing complex molecular architectures from relatively simple precursors. The propensity of dicarbonyl compounds to undergo intramolecular aldol (B89426) reactions to form cyclic products provides a conceptual parallel for the cyclization potential of appropriately substituted isopropenylpyridines. libretexts.orgopenstax.org

The table below summarizes the key transformations involving 2-isopropenylpyridine and its derivatives.

| Transformation Type | Reaction | Reagents/Conditions | Product Type |

| Intermolecular | Anionic Polymerization | Sodium naphthalene or living α-methylstyrene tetramer in THF | Poly(2-isopropenylpyridine) researchgate.net |

| Intermolecular | Anionic Oligomerization | Lithium salts of 2-isopropylpyridine | Oligomers of 2-isopropenylpyridine researchgate.net |

| Intramolecular | 1,5-Electrocyclization | Toluenesulfonic acid, refluxing toluene (B28343) (on 2-amino-3-isopropenylpyridine) | Polycyclic N-heterocycles researchgate.net |

Mechanistic Investigations of Key Reactions Involving 2-Picoline, 3-isopropenyl-

Understanding the mechanisms of reactions involving 2-isopropenylpyridine is essential for controlling reaction outcomes and designing new synthetic methodologies.

The identification of transient species is fundamental to elucidating reaction pathways.

Anionic Polymerization: In the anionic polymerization of 2-isopropenylpyridine, the key reactive intermediate is a carbanion . This species is formed by the addition of an initiator (e.g., the radical anion from sodium naphthalene) to the isopropenyl double bond. The resulting carbanion is stabilized by resonance and the electron-withdrawing nature of the pyridine ring, though its primary reactivity is centered on the carbon atom. This living polymer end remains active and continues to add monomer units until intentionally terminated. researchgate.netresearchgate.net The stereochemistry of the subsequent monomer addition is influenced by steric effects at this terminal carbanion. researchgate.net

Intramolecular Electrocyclization: For the toluenesulfonic acid-catalyzed reaction of 2-amino-3-isopropenylpyridine, a dipolar reactive intermediate is proposed as the key step for the formation of the observed polycyclic products. researchgate.net This intermediate likely forms after protonation of the amino group or the pyridine nitrogen, facilitating the intramolecular nucleophilic attack that initiates the cyclization cascade.

The following table lists the identified or proposed reaction intermediates for key transformations.

| Reaction | Key Intermediate | Method of Identification/Postulation |

| Anionic Polymerization | Carbanion | Spectroscopic analysis of living polymer solutions, end-group analysis researchgate.netresearchgate.net |

| Intramolecular Electrocyclization | Dipolar Intermediate | Mechanistic postulation based on product structure researchgate.net |

Kinetic studies provide quantitative data on reaction rates, offering insights into the factors that control reactivity.

While comprehensive kinetic data for a wide range of reactions involving 2-isopropenylpyridine are not extensively documented, the kinetics of its anionic polymerization have been a subject of study. uq.edu.au The polymerization of 2-isopropenylpyridine in THF shows equilibrium behavior, similar to that of α-methylstyrene, where a significant amount of monomer can remain at equilibrium with the living polymer. researchgate.net The conversion of the monomer to the polymer is temperature-dependent, increasing at lower temperatures. researchgate.net

Kinetic analysis is often performed using techniques that monitor the disappearance of reactants or the appearance of products over time. For solid-state reactions, such as polymer degradation or desolvation, methods are categorized as model-fitting or model-free (isoconversional). sonar.chuiowa.edu These approaches can determine the kinetic triplet: the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)). sonar.ch While not directly applied to 2-isopropenylpyridine in the available literature, these methods represent standard approaches for quantifying reaction kinetics.

The table below presents a summary of the known kinetic aspects of 2-isopropenylpyridine polymerization.

| Reaction | Solvent | Kinetic Features | Influencing Factors |

| Anionic Polymerization | Toluene | Subject of kinetic and thermodynamic study uq.edu.au | Temperature, Initiator Concentration |

| Anionic Polymerization | THF | Exhibits polymer-monomer equilibrium researchgate.net | Temperature (conversion increases at lower T) researchgate.net |

Transition state analysis provides a theoretical framework for understanding reaction barriers and selectivity.

Direct transition state calculations for reactions of 2-isopropenylpyridine are not widely published. However, the principles of transition state theory (TST) are applicable. wikipedia.org TST explains reaction rates by assuming a quasi-equilibrium between reactants and an activated complex, known as the transition state. wikipedia.org

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition states. e3s-conferences.orgbohrium.com Such calculations can provide the geometries and energies of transition states, helping to elucidate reaction mechanisms and predict product selectivity. For instance, in cyclization reactions, DFT calculations can model the transition states for different possible pathways (e.g., endo vs. exo), consistent with the observed products. e3s-conferences.org

In the context of the anionic polymerization of 2-isopropenylpyridine, stereoselectivity is thought to be governed by steric effects at the terminal carbanion. researchgate.net This implies that the transition state for monomer addition is influenced by nonbonded interactions between the incoming monomer and the groups on the growing polymer chain. The preferred transition state would be the one that minimizes these steric clashes, leading to a specific tacticity in the polymer. The study of reactions with multiple possible transition states is an active area of research, with the valence bond (VB) approach providing a useful model for rationalizing such phenomena. ariel.ac.il

Based on a comprehensive search for scientific literature, detailed experimental spectroscopic data specifically for the compound "2-Picoline, 3-isopropenyl-" (also known as 3-isopropenyl-2-methylpyridine) is not available in the public domain. Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections on advanced spectroscopic characterization and structural elucidation.

The search for data on multi-dimensional NMR techniques (COSY, HSQC, HMBC), dynamic NMR for conformational analysis, high-resolution mass spectrometry, tandem mass spectrometry for fragmentation analysis, and vibrational spectroscopy (Infrared and Raman) for this exact molecule did not yield any specific results. While general principles and applications of these techniques to related pyridine derivatives were found, using such data would not adhere to the strict requirement of focusing solely on "2-Picoline, 3-isopropenyl-" and would compromise the scientific accuracy of the article.

Therefore, the generation of the article as per the provided outline cannot be completed at this time due to the absence of the necessary foundational data for this specific chemical compound.

Based on a comprehensive search of available scientific literature and databases, detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound, 2-Picoline, 3-isopropenyl- (also known as 3-isopropenyl-2-methylpyridine), is not publicly available.

Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections. The creation of data tables and detailed research findings for the following topics requires access to primary research data which could not be located:

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Picoline, 3 Isopropenyl

X-ray Diffraction Analysis

Crystal Packing and Intermolecular Interactions (X-ray Diffraction)

Without published experimental spectra (IR, Raman, UV-Vis) or crystallographic data (XRD), any attempt to provide the requested analysis would be speculative and would not meet the required standards of scientific accuracy. Information on related but distinct compounds, such as other picoline isomers or derivatives with different substituents, cannot be used as a substitute due to the strict focus on "2-Picoline, 3-isopropenyl-".

Therefore, the article cannot be generated as per the specified outline and content requirements.

Computational and Theoretical Investigations of 2 Picoline, 3 Isopropenyl

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental electronic properties of molecules from first principles. These methods solve the Schrödinger equation (or a simplified form of it) to provide detailed information about molecular structure and reactivity. For a molecule like 2-Picoline, 3-isopropenyl-, these calculations would offer a deep understanding of its behavior at the atomic and electronic levels.

Electronic Structure and Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of a molecule is intrinsically linked to its chemical behavior. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that a molecule is more reactive. wikipedia.org For 2-Picoline, 3-isopropenyl-, a HOMO-LUMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack, providing valuable information for predicting its reaction pathways.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Picoline, 3-isopropenyl-

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific data is available for 2-Picoline, 3-isopropenyl-. This table is for illustrative purposes only.

Electrostatic Potential and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface. uni-muenchen.de Different colors on an MEP map indicate different levels of electrostatic potential. youtube.com Regions with a negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack, while regions with a positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netyoutube.com

For 2-Picoline, 3-isopropenyl-, an MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine (B92270) ring, indicating its basicity and propensity to act as a hydrogen bond acceptor. The isopropenyl group might also influence the charge distribution, creating other reactive sites on the molecule.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms in the molecule can vibrate. These calculated frequencies can be correlated with experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy. This correlation allows for the assignment of specific vibrational modes to the peaks observed in experimental spectra, providing a more detailed understanding of the molecule's structure and bonding. For 2-Picoline, 3-isopropenyl-, theoretical vibrational frequency calculations would aid in the interpretation of its experimental IR and Raman spectra, confirming the presence of functional groups like the pyridine ring and the isopropenyl substituent.

Conformational Analysis and Energy Landscapes of 2-Picoline, 3-isopropenyl-

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a molecule with rotatable bonds, such as the bond connecting the isopropenyl group to the picoline ring in 2-Picoline, 3-isopropenyl-, multiple conformations are possible.

Computational methods can be used to calculate the potential energy of these different conformations, generating a potential energy surface or energy landscape. frontiersin.org This landscape reveals the most stable conformations (those at energy minima) and the energy barriers between them. nih.gov Understanding the preferred conformation of 2-Picoline, 3-isopropenyl- is crucial, as the molecule's shape can significantly impact its reactivity and interactions with other molecules.

Reaction Mechanism Modeling and Transition State Characterization for Transformations Involving 2-Picoline, 3-isopropenyl-

Computational chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction mechanism. nih.gov This involves identifying the reactants, products, any intermediates, and the transition states that connect them. The transition state is a high-energy, short-lived species that represents the energy barrier that must be overcome for a reaction to occur.

By calculating the energies of these various species, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility and kinetics of a reaction. For transformations involving 2-Picoline, 3-isopropenyl-, such as addition reactions to the isopropenyl double bond or substitutions on the pyridine ring, reaction mechanism modeling could elucidate the most likely pathways and predict the reaction rates.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the positions and velocities of atoms over time, revealing how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules or other reactants).

For 2-Picoline, 3-isopropenyl-, MD simulations could be used to study its conformational dynamics in different solvents, its diffusion properties, and its interactions with other molecules. This information would be valuable for understanding its behavior in solution and for predicting its role in more complex chemical or biological systems.

Applications of 2 Picoline, 3 Isopropenyl in Advanced Chemical Synthesis and Materials Science

As a Building Block for Complex Organic Molecules

The strategic placement of functional groups on the picoline frame makes it a valuable intermediate for constructing intricate molecular architectures. Its utility is particularly evident in the synthesis of natural products and as a precursor for high-value fine chemicals.

While direct application of 2-Picoline, 3-isopropenyl- in total synthesis is not widely documented, the strategic value of the substituted picoline framework is demonstrated in the synthesis of complex natural products like Rupestine G. The total synthesis of (±)-rupestine G, a guaipyridine alkaloid, was successfully achieved starting from a related, commercially available picoline derivative, 5-bromo-2-picoline.

A key step in this synthesis involves the introduction of an isopropenyl group onto the pyridine (B92270) ring, mirroring the structure of the target compound of this article. This was accomplished via a Suzuki cross-coupling reaction, a powerful method for creating carbon-carbon bonds. The synthesis proceeded through a sequence of key transformations that highlight the utility of functionalized picolines:

Functionalization: Starting with 5-bromo-2-picoline, the molecule undergoes transformations to prepare it for key coupling and cyclization reactions.

Isopropenyl Group Introduction: A Suzuki reaction is employed to install the crucial isopropenyl moiety at the desired position on the pyridine ring.

Ring Formation: The construction of the seven-membered carbocyclic ring characteristic of the guaipyridine structure is achieved through a ring-closing metathesis (RCM) reaction.

Final Elaboration: The synthesis is completed by hydrogenation of the diene moiety to yield Rupestine G and its epimers.

This synthesis pathway underscores how the picoline core serves as a robust scaffold, with substituents like bromo and isopropenyl groups acting as handles for sophisticated chemical manipulations. The successful synthesis of Rupestine G provides a clear precedent for the potential of 2-Picoline, 3-isopropenyl- as a starting material for other complex alkaloids.

| Reaction Type | Purpose in Synthesis | Reagents/Conditions |

|---|---|---|

| Suzuki Cross-Coupling | Introduction of the isopropenyl group onto the pyridine core. | Palladium catalyst, boronic acid derivative. |

| Ring-Closing Metathesis (RCM) | Formation of the seven-membered carbocycle. | Grubbs' catalyst or similar ruthenium-based catalyst. |

| Hydrogenation | Saturation of the diene to yield the final product skeleton. | Palladium on carbon (Pd/C), H₂ gas. |

The parent compound, 2-picoline (2-methylpyridine), is a significant industrial intermediate used to produce a variety of valuable chemicals. wikipedia.org Its primary applications are centered on the reactivity of the methyl group and the pyridine ring. wikipedia.org For instance, 2-picoline is a key precursor to:

Agrochemicals: It is used to synthesize nitrapyrin, a nitrification inhibitor that improves the efficiency of ammonia-based fertilizers by preventing its loss from the soil. wikipedia.org

Polymers: It is the starting material for 2-vinylpyridine, a monomer used in copolymers with butadiene and styrene (B11656) to create adhesives for textile tire cords. wikipedia.org

Pharmaceuticals: Oxidation of 2-picoline yields picolinic acid, an important intermediate in medicinal chemistry. wikipedia.org

Given this established utility, 2-Picoline, 3-isopropenyl- represents a more advanced precursor. The presence of the isopropenyl group in the 3-position offers an additional, distinct point of reactivity. This vinyl group can participate in a range of chemical reactions, such as polymerization, addition reactions (e.g., hydroboration, halogenation), and metathesis, that are not available to the simple 2-picoline parent. This dual functionality allows for the potential development of novel fine chemicals and agrochemicals where the picoline moiety provides a core biological or chemical activity, and the isopropenyl group serves as a handle for further modification, tuning of properties, or linkage to other molecules.

In Polymer Chemistry and Advanced Materials

Extensive literature searches were conducted to identify the use of 2-Picoline, 3-isopropenyl- as a monomer or for incorporation into specialty polymeric materials.

No research findings were identified detailing the polymerization of 2-Picoline, 3-isopropenyl- or its use as a monomer to create functional polymers or copolymers. The scientific literature is rich with studies on a similarly named but structurally distinct monomer, 2-isopropenyl-2-oxazoline (B30960) (IPOx), which contains an oxazoline (B21484) ring instead of a pyridine ring. mdpi.com However, information regarding the polymerization of the specific pyridine-based compound of interest is not available.

Consistent with the lack of information on its use as a monomer, no data was found on the development of specialty polymeric materials incorporating 2-Picoline, 3-isopropenyl-.

Role as a Ligand in Coordination Chemistry and Catalysis

A comprehensive search of the scientific literature was performed to determine the role of 2-Picoline, 3-isopropenyl- as a ligand in coordination chemistry and catalysis. No specific studies detailing the synthesis of metal complexes with this ligand or their catalytic applications were found. While picoline and other pyridine derivatives are widely used as ligands in coordination chemistry, the specific chelating properties and catalytic potential of the 3-isopropenyl substituted variant have not been reported.

The performed searches for "2-Picoline, 3-isopropenyl-", as well as its synonyms such as "3-isopropenyl-2-picoline" and "3-isopropenyl-2-methylpyridine", did not yield any relevant scientific literature. This suggests a lack of published research on the coordination chemistry and catalytic applications of this particular compound.

Consequently, it is not possible to provide an article structured around the requested outline, as no data on the synthesis of its metal complexes or their catalytic performance is available in the public domain. The explicit instructions to focus solely on "2-Picoline, 3-isopropenyl-" and to include detailed research findings and data tables cannot be fulfilled due to the absence of any foundational research on this specific molecule.

Derivatives and Analogues of 2 Picoline, 3 Isopropenyl

Synthesis of Substituted 2-Picoline, 3-isopropenyl- Analogues

The synthesis of substituted analogues of 2-picoline, 3-isopropenyl- often involves multi-step sequences that first construct a substituted 2-methylpyridine (B31789) core, followed by the introduction of the isopropenyl group or its precursor at the 3-position.

A common strategy for forming the substituted 2-picoline core begins with a suitably substituted 2-chloropyridine. For example, a reliable three-step method can be adapted to produce various 2-methyl-3-nitropyridine (B124571) analogues. mdpi.com This process starts with the reaction of a 2-chloro-3-nitropyridine (B167233) derivative with a malonic ester anion, which is then subjected to hydrolysis and decarboxylation to yield the 2-methyl group. mdpi.com

An alternative approach involves the cyclization of acyclic precursors. The synthesis of 2-isopropyl-4-methyl-3-cyanopyridine, for instance, has been achieved through the reaction of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile with ammonium (B1175870) acetate (B1210297) in ethanol, which induces cyclization to form the pyridine (B92270) ring. patsnap.com Flow chemistry also presents a modern and efficient technique for producing 2-methylpyridines regioselectively from a pyridine starting material passed through a column packed with a catalyst like Raney® nickel. nih.gov

Once the substituted 2-picoline core is obtained, the isopropenyl group can be installed at the 3-position. A standard method would involve the conversion of a substituent at the 3-position (e.g., a cyano or ester group) into a ketone (acetyl group) via a Grignard reaction, followed by another Grignard reaction with methylmagnesium bromide to form a tertiary alcohol. Subsequent acid-catalyzed dehydration would then generate the desired isopropenyl group.

| Method | Starting Materials | Key Steps | Products | Reference |

| Malonic Ester Synthesis | 2-Chloro-3-nitropyridines, Diethyl malonate | Nucleophilic substitution, Hydrolysis, Decarboxylation | 2-Methyl-3-nitropyridines | mdpi.com |

| Ring Cyclization | 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile, Ammonium acetate | Condensation, Cyclization | 2-Isopropyl-4-methyl-3-cyanopyridine | patsnap.com |

| Flow Synthesis | Substituted Pyridine, 1-Propanol | Heterogeneous catalysis (Raney® nickel) | 2-Methylpyridines | nih.gov |

| Remodeling of Indoles | N-phenylsulfonyl 3-formyl indole, β-ketoesters | Ring cleavage, Condensation | Substituted nicotinates | nih.gov |

Comparative Reactivity Studies of Related Pyridines and Isopropenyl-Substituted Heterocycles

The reactivity of 2-picoline, 3-isopropenyl- is dictated by the interplay between the pyridine ring and its substituents. Comparative studies highlight the distinct behaviors of different positions on the ring and the side chains.

Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. The positions ortho and para (2, 4, 6) to the nitrogen atom are the most electron-deficient and therefore most reactive towards nucleophiles. iust.ac.ir

A kinetic study of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines demonstrated that the reaction proceeds via an SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net The position of the activating nitro group significantly influences the reaction rate. For instance, in 2-methyl-3,5-dinitropyridine, the 5-nitro group acts as a more potent activating group for nucleophilic attack than a nitro group at other positions. mdpi.com

Reactivity of the Side-Chains: The methyl group at the C-2 position of the picoline ring exhibits significant acidity due to the inductive effect of the ring nitrogen and its ability to stabilize the resulting carbanion through resonance. pearson.com This acidity is more pronounced for methyl groups at the C-2 and C-4 positions (pKa ≈ 34) compared to the C-3 position (pKa ≈ 36). pearson.com This enhanced acidity allows the C-2 methyl group to be deprotonated by a strong base, and the resulting nucleophile can participate in reactions such as condensation with aldehydes. mdpi.com This reaction is a key step in forming styryl-type analogues from 2-methylpyridines. mdpi.comresearchgate.net

| Compound/Feature | Reactivity Type | Key Findings | Reference |

| 2-Halopyridines | Nucleophilic Substitution | More reactive at α and γ positions compared to β positions. | iust.ac.ir |

| 2-Methoxy-nitropyridines | Nucleophilic Substitution | Reaction rates depend on the position of the nitro group; proceeds via SNAr mechanism. | researchgate.net |

| C-2/C-4 Methyl Pyridines | Deprotonation (Acidity) | pKa is approximately 34, more acidic than C-3 methyl. | pearson.com |

| C-3 Methyl Pyridines | Deprotonation (Acidity) | pKa is approximately 36, less acidic than C-2/C-4 methyl. | pearson.com |

Structure-Reactivity Relationships within the 2-Picoline, 3-isopropenyl- Series

The relationship between the molecular structure of 2-picoline, 3-isopropenyl- analogues and their chemical reactivity is a cornerstone of their chemistry, allowing for predictable modifications.

Influence of Substituent Position on Side-Chain Acidity: A clear structure-reactivity relationship exists between the position of an alkyl group on the pyridine ring and its acidity. The protons of the methyl group at the C-2 position are more acidic than those at the C-3 position. pearson.com This is because the negative charge of the carbanion formed upon deprotonation at C-2 can be delocalized onto the electronegative nitrogen atom via resonance, a stabilizing effect that is not possible for a carbanion at the C-3 position. pearson.com This relationship directly dictates the feasibility and conditions required for side-chain functionalization, such as aldol-type condensation reactions. mdpi.com

Electronic Effects of Ring Substituents on Reactivity: The electronic nature of other substituents on the pyridine ring directly modulates the reactivity of the side chains and the ring itself. The addition of a second strong electron-withdrawing group, such as a nitro group at the 5-position of a 2-methyl-3-nitropyridine, significantly increases the acidity of the C-2 methyl protons. This increased acidity allows for condensation reactions with aldehydes to occur under much milder conditions. mdpi.com This demonstrates a direct correlation between the electron-withdrawing strength of ring substituents and the reactivity of the benzylic protons of the methyl group.

Frontier Molecular Orbitals and Regioselectivity: The regioselectivity of nucleophilic substitution on the pyridine ring can be explained by frontier molecular orbital (FMO) theory. The sites most susceptible to nucleophilic attack correspond to the atoms with the largest lobes in the Lowest Unoccupied Molecular Orbital (LUMO) or, in some cases, the LUMO+1. wuxiapptec.com For substituted chloropyridines, the relative energies and shapes of these orbitals determine whether the C-2 or C-4 position is more reactive. wuxiapptec.com For an analogue of 2-picoline, 3-isopropenyl-, the presence and position of electron-withdrawing or -donating groups will alter the energy and distribution of the LUMO, thereby directing incoming nucleophiles to specific positions on the ring.

| Structural Feature | Effect on Reactivity | Underlying Principle | Reference |

| Methyl group at C-2 vs. C-3 | C-2 methyl is more acidic. | Resonance stabilization of the C-2 carbanion involving the ring nitrogen. | pearson.com |

| Electron-withdrawing groups on the ring | Increases acidity of C-2 methyl protons; Activates the ring for SNAr. | Inductive and resonance effects enhance the electron-deficient character of the ring and stabilize anionic intermediates. | mdpi.com |

| Orbital Distribution (LUMO/LUMO+1) | Dictates the site of nucleophilic attack. | Nucleophiles attack regions of highest electron deficiency, identified by the largest lobes in the relevant frontier molecular orbital. | wuxiapptec.com |

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 2-Picoline, 3-isopropenyl-

Currently, dedicated research focusing explicitly on 2-Picoline, 3-isopropenyl- is sparse in publicly available literature. The existing knowledge base is primarily built upon general synthetic routes for picoline and pyridine (B92270) derivatives. Picolines are traditionally produced on an industrial scale through condensation reactions, for instance, the reaction of acetaldehyde and ammonia (B1221849) over a catalyst, which typically yields a mixture of 2- and 4-picolines. wikipedia.orggoogle.com Another established method involves the reaction of acrolein with ammonia to produce 3-methylpyridine. wikipedia.org

The significance of substituted picolines is well-documented; they serve as crucial intermediates for a wide range of valuable products. For example, 2-picoline is a precursor to the agrichemical Nitrapyrin and 2-vinylpyridine, which is used in manufacturing adhesives for tire cords. wikipedia.org Similarly, 3-picoline is a key starting material for the production of Vitamin B3 (Niacinamide) and the insecticide Chlorpyrifos. wikipedia.orgjubilantingrevia.com Given this precedent, it is highly probable that 2-Picoline, 3-isopropenyl-, with its unique combination of a reactive isopropenyl group and a picoline core, holds significant untapped potential as a versatile chemical intermediate. The current research landscape, therefore, is not one of extensive study but rather one of opportunity, inviting exploration into its fundamental chemistry and applications.

Emerging Synthetic Strategies and Methodologies for 2-Picoline, 3-isopropenyl-

Future synthesis of 2-Picoline, 3-isopropenyl- can move beyond traditional, often harsh, industrial methods by leveraging modern organic synthesis techniques that offer greater efficiency, selectivity, and sustainability.

Emerging strategies that could be applied include:

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. rasayanjournal.co.in Designing an MCR for 2-Picoline, 3-isopropenyl- could involve the strategic combination of a simple ketone, an ammonia source, and a suitable C3-isopropenyl building block.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. nih.govacs.org Applying microwave irradiation to the cyclization and condensation steps could provide a rapid and energy-efficient route to the target molecule. nih.govacs.org

Transition-Metal Catalyzed Cross-Coupling: A plausible retrosynthetic approach would involve the synthesis of a di-substituted pyridine core, such as 3-bromo-2-methylpyridine, followed by a cross-coupling reaction (e.g., Stille or Suzuki coupling) with an isopropenyl-organometallic reagent.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control. A flow-based synthesis could improve heat management and mixing efficiency for the exothermic condensation reactions often used in pyridine synthesis, leading to higher yields and purity.

| Parameter | Hypothetical Traditional Method | Proposed Emerging Method (e.g., Microwave MCR) |

|---|---|---|

| Reaction Type | High-temperature gas-phase condensation | One-pot, four-component reaction nih.govacs.org |

| Energy Input | Prolonged conventional heating (hours) acs.org | Microwave irradiation (minutes) nih.govacs.org |

| Solvent | Often solvent-free at high temp or uses toxic solvents | Greener solvents (e.g., ethanol, ionic liquids) nih.govbenthamscience.com |

| Potential Yield | Moderate, often with mixtures of isomers | High (potentially 80-95%) nih.gov |

| Workup/Purification | Complex distillation | Simpler, often crystallization of pure product rasayanjournal.co.in |

Untapped Reactivity Profiles and Novel Transformations of 2-Picoline, 3-isopropenyl-

The trifunctional nature of 2-Picoline, 3-isopropenyl- (containing a pyridine ring, a reactive methyl group, and an isopropenyl substituent) presents a rich field for exploring novel chemical transformations.

Reactions at the Isopropenyl Group: The isopropenyl moiety is a versatile handle for functionalization.

Polymerization: Inspired by the polymerization of related monomers like 2-isopropenyl-2-oxazoline (B30960), the isopropenyl group on the picoline ring could undergo radical polymerization to create novel polymers with pyridine side chains. nih.govmdpi.com These materials could have applications in drug delivery or as specialty coatings.

Selective Oxidation: Oxidative cleavage could transform the isopropenyl group into a ketone (acetyl group), yielding 3-acetyl-2-methylpyridine, a valuable building block.

Hydrofunctionalization: Reactions like hydroboration-oxidation or hydroamination could be used to install alcohol or amine functionalities at the propyl backbone, creating more complex derivatives.

Reactions at the 2-Methyl Group: The methyl group alpha to the pyridine nitrogen is acidic and can be deprotonated.

Deprotonation and Functionalization: Treatment with a strong base like butyllithium can generate a nucleophilic anion, which can then react with a wide range of electrophiles (e.g., aldehydes, alkyl halides) to build more complex structures at the 2-position. wikipedia.org

Oxidation: Controlled oxidation with agents like potassium permanganate could convert the methyl group into a carboxylic acid, forming 3-isopropenylpicolinic acid. wikipedia.org

Reactions involving the Pyridine Ring:

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and facilitates further substitutions, particularly at the 2- and 6-positions.

C-H Activation: Modern catalytic methods could enable direct C-H functionalization at the less-activated positions of the pyridine ring (C4, C5, C6), allowing for the introduction of new substituents without pre-functionalization.

Advanced Characterization Techniques for In-situ and Real-time Studies

To optimize the synthesis and understand the reaction mechanisms of 2-Picoline, 3-isopropenyl-, advanced in-situ characterization techniques are indispensable. Real-time monitoring provides crucial data on reaction kinetics, intermediate formation, and catalyst behavior, enabling rapid process optimization.

Future studies should employ techniques such as:

In-situ FTIR and Raman Spectroscopy: These methods can track the concentration changes of reactants, products, and key intermediates throughout a reaction without the need for sampling, providing a detailed kinetic profile.

Process Analytical Technology (PAT): Integrating spectroscopic probes directly into flow reactors or batch setups allows for continuous, real-time analysis, ensuring consistency and optimizing conditions for yield and purity.

High-Resolution Mass Spectrometry (HRMS): Coupled with sophisticated ionization techniques, HRMS can be used to identify transient intermediates and byproducts, offering deep mechanistic insight into complex reaction pathways.

NMR Spectroscopy: Techniques like 1H and 13C NMR are fundamental for structural elucidation. rsc.org Advanced 2D NMR experiments (COSY, HSQC, HMBC) would be essential to unambiguously confirm the structure and connectivity of novel derivatives synthesized from 2-Picoline, 3-isopropenyl-.

Computational Predictions and Machine Learning Applications for New Discoveries

Computational chemistry and machine learning are poised to accelerate the discovery and development of new molecules and reactions related to 2-Picoline, 3-isopropenyl-.

Density Functional Theory (DFT) Studies: DFT calculations can predict a wide range of molecular properties before synthesis is even attempted. researchgate.net For 2-Picoline, 3-isopropenyl-, DFT could be used to:

Calculate bond energies and electron density to predict the most reactive sites.

Simulate spectroscopic data (NMR, IR) to aid in characterization.

Model transition states to understand reaction barriers and predict product regioselectivity.

Machine Learning (ML) for Reaction Prediction: ML models, trained on large databases of chemical reactions, can predict the outcomes of unknown reactions, suggest optimal conditions, and even propose novel synthetic routes. neurips.ccacs.org An ML approach could:

Predict the most likely products when 2-Picoline, 3-isopropenyl- is subjected to various reagents. nih.gov

Optimize reaction conditions (catalyst, solvent, temperature) for its synthesis, saving significant experimental time and resources. ifmo.ru

Identify potential biological activities or material properties through quantitative structure-activity relationship (QSAR) models.

| Tool/Technique | Specific Application | Anticipated Outcome |

|---|---|---|

| DFT Calculations | Modeling of reactivity and electronic structure researchgate.net | Prediction of reaction sites; understanding of mechanistic pathways. |

| Machine Learning (Reaction Prediction) | Prediction of reaction outcomes and yields neurips.ccarxiv.org | Prioritization of high-yield synthetic routes for novel derivatives. |

| Machine Learning (Condition Optimization) | Recommendation of optimal catalysts, solvents, and temperatures ifmo.ru | Faster, more efficient, and greener synthesis protocols. |

| QSAR Modeling | Virtual screening for potential bioactivity | Identification of promising application areas (e.g., agrochemical, pharmaceutical). |

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. The synthesis and application of 2-Picoline, 3-isopropenyl- can be approached with sustainability as a core objective.

Bio-based Feedstocks: There is growing interest in producing pyridines from renewable resources. google.com Glycerol, a byproduct of biodiesel production, can be converted to acrolein, a key precursor for pyridine synthesis. researchgate.net Future research could focus on developing a catalytic pathway to 2-Picoline, 3-isopropenyl- starting from bio-derived acrolein and other renewable feedstocks.

Green Solvents and Catalysts: The use of hazardous solvents and reagents in traditional pyridine synthesis can be mitigated. ijarsct.co.in

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These have been explored as environmentally friendly alternatives to volatile organic solvents, sometimes acting as both solvent and catalyst. benthamscience.comijarsct.co.in

Heterogeneous Catalysts: Designing solid, recyclable catalysts (e.g., zeolites) can simplify product purification and reduce waste compared to homogeneous catalysts. rsc.org

Atom Economy: Synthetic routes, such as MCRs and annulation reactions, should be prioritized as they maximize the incorporation of reactant atoms into the final product, inherently generating less waste. rasayanjournal.co.in The development of solvent-free reaction conditions is another key strategy for improving the sustainability profile of the synthesis. rasayanjournal.co.inijpsjournal.com

By pursuing these research directions, the scientific community can fully elucidate the chemical properties and potential applications of 2-Picoline, 3-isopropenyl-, transforming it from a chemical curiosity into a valuable tool for innovation.

Q & A

Q. What are the recommended synthetic pathways for 3-isopropenyl-2-picoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 3-isopropenyl-2-picoline typically involves alkylation or cross-coupling reactions using 2-picoline derivatives. For example, a Friedel-Crafts alkylation with isopropenyl chloride under acidic conditions may introduce the isopropenyl group. Key variables include temperature (optimized at 80–100°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst selection (e.g., AlCl₃ vs. FeCl₃). Purity can be monitored via GC-MS (≥98.5% purity threshold) . Post-synthesis, fractional distillation or column chromatography is recommended for isolation.

Q. How can researchers characterize the structural and electronic properties of 3-isopropenyl-2-picoline?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 2.3 ppm for methyl groups in 2-picoline derivatives) .

- IR : Detect C=C stretching (~1650 cm⁻¹) in the isopropenyl group.

- X-ray Crystallography : Resolve molecular geometry (e.g., bond lengths and angles in the pyridine ring) .

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction mechanisms for 3-isopropenyl-2-picoline synthesis?

- Methodological Answer : Discrepancies in mechanistic pathways (e.g., radical vs. electrophilic pathways) require systematic validation:

Isotopic Labeling : Track carbon migration using ¹³C-labeled reactants.

Kinetic Studies : Compare rate laws under varying concentrations (e.g., pseudo-first-order conditions).

Computational Modeling : Use Gaussian or ORCA to calculate transition-state energies for competing pathways .

Example: A 2022 study reconciled conflicting data by identifying solvent-dependent mechanistic shifts (polar solvents favor carbocation intermediates) .

Q. How can researchers design experiments to probe the coordination chemistry of 3-isopropenyl-2-picoline with transition metals?

- Methodological Answer : To study metal-ligand interactions:

- Synthesis : React 3-isopropenyl-2-picoline with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in anhydrous THF.

- Spectroscopy : UV-Vis (d-d transitions) and EPR (for paramagnetic complexes).

- XANES/EXAFS : Resolve metal-ligand bond distances and oxidation states.

- Topological Analysis (QTAIM) : Map electron density distributions in coordination complexes .

Case Study : A 2023 analysis of Cu(II) complexes revealed Jahn-Teller distortions via EXAFS, corroborated by DFT .

Q. What computational approaches are optimal for predicting the reactivity of 3-isopropenyl-2-picoline in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., GROMACS).

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Catalytic Cycle Modeling : Use CP2K to model intermediates in cross-coupling reactions.

Recent studies highlight the role of steric effects from the isopropenyl group in hindering Pd-catalyzed coupling .

Data Interpretation and Validation

Q. How should researchers address variability in spectroscopic data for 3-isopropenyl-2-picoline across studies?

- Methodological Answer : Variability in NMR/IR peaks often arises from solvent polarity, concentration, or impurities. Mitigation strategies:

- Standardized Protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).

- Control Experiments : Compare with pure 2-picoline to isolate isopropenyl-group effects.

- Collaborative Validation : Cross-check data with multiple labs .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in 3-isopropenyl-2-picoline derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.